"3-(1-Bromoethyl)pyridine hydrobromide" chemical properties
"3-(1-Bromoethyl)pyridine hydrobromide" chemical properties
Executive Summary
3-(1-Bromoethyl)pyridine hydrobromide is a specialized heterocyclic building block used primarily as a reactive electrophile in the synthesis of functionalized pyridine derivatives. Structurally, it features a secondary alkyl bromide at the benzylic (3-position) site of the pyridine ring.
For medicinal chemists, this compound offers a strategic advantage: it introduces a chiral ethyl linker, allowing for the creation of more complex, three-dimensional pharmacophores compared to the flat methylene linkers provided by its homolog, 3-(bromomethyl)pyridine. However, its secondary benzylic nature makes it significantly more prone to elimination (forming 3-vinylpyridine) than primary halides. This guide details the handling, synthesis, and reactivity profiles required to utilize this reagent effectively while mitigating its inherent instability.
Part 1: Chemical Identity & Physical Characterization
The hydrobromide salt form is the preferred storage state. The free base, 3-(1-bromoethyl)pyridine, is kinetically unstable due to intermolecular self-alkylation (polymerization), where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic carbon of another. Protonation of the nitrogen (salt formation) shuts down this nucleophilicity, stabilizing the compound.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 3-(1-Bromoethyl)pyridine hydrobromide | |
| Free Base CAS | Common reference ID; salt often cited as "HBr salt of..."[1][2][3][4][5] | |
| Molecular Formula | C₇H₈BrN[3] · HBr (or C₇H₉Br₂N) | |
| Molecular Weight | ~266.96 g/mol | 186.05 (Free Base) + 80.91 (HBr) |
| Appearance | White to off-white crystalline solid | Hygroscopic; darkens upon decomposition |
| Solubility | Soluble in water, MeOH, DMSO | Hydrolyzes slowly in water; stable in dry DMSO |
| Chirality | Racemic (±) | Contains one stereocenter at the ethyl C1 position |
| Melting Point | ~145–155 °C (Decomposes) | Estimated based on 3-bromomethyl homolog [150-155°C] |
Part 2: Synthetic Routes & Mechanistic Insight[7]
The synthesis of 3-(1-bromoethyl)pyridine hydrobromide relies on generating a carbocation or radical at the benzylic position. Two primary pathways are utilized in research settings.
Method A: Hydrobromination of 3-Vinylpyridine (Preferred)
This method utilizes the Markovnikov addition of HBr across the vinyl double bond. The reaction is regioselective because the intermediate carbocation is stabilized by resonance with the pyridine ring (benzylic stabilization).
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Mechanism: Protonation of the vinyl group yields a secondary benzylic carbocation at the C1-ethyl position. Subsequent attack by bromide ion yields the product.[6]
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Advantage: Atom-economical and avoids phosphorus byproducts associated with alcohol conversion.
Method B: Bromination of 1-(3-Pyridyl)ethanol
Treatment of the corresponding secondary alcohol with HBr or thionyl bromide (
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Mechanism:
substitution via a protonated alcohol intermediate. -
Critical Control: Temperature must be kept low (<0°C initially) to prevent elimination back to the alkene.
Visualization: Synthesis Workflow
Figure 1: Convergent synthetic pathways via the stabilized benzylic carbocation intermediate.
Part 3: Reactivity Profile
The reactivity of 3-(1-bromoethyl)pyridine is dominated by the competition between Nucleophilic Substitution (
Nucleophilic Substitution ( vs )
The bromine is attached to a secondary carbon that is also benzylic.
- Pathway: Favored in polar protic solvents. The C-Br bond weakens easily to form a stable cation, allowing attack by weak nucleophiles (e.g., alcohols, water).
- Pathway: Favored with strong nucleophiles in aprotic solvents. However, steric hindrance from the methyl group makes this slower than in primary analogs (like 3-bromomethylpyridine).
The Elimination Trap (Instability)
This is the primary failure mode in reactions. The presence of a base (even weak bases) can trigger the elimination of HBr to reform 3-vinylpyridine .
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Trigger: Heating above 60°C or using basic conditions (pH > 8).
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Consequence: The vinylpyridine can polymerize or undergo Michael additions, leading to tarry byproducts.
Visualization: Reaction & Degradation Pathways
Figure 2: The competitive landscape between desired substitution and unwanted elimination/polymerization.
Part 4: Experimental Handling & Safety
Protocol: Safe Handling & Storage
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Hygroscopicity: The salt is extremely hygroscopic. Moisture absorption leads to hydrolysis (forming the alcohol) and release of corrosive HBr gas.
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Action: Store under Argon/Nitrogen in a desiccator at 2–8°C.
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Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas).
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Action: All weighing and transfers must occur inside a functioning fume hood.
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Protocol: Reaction Setup (Minimizing Elimination)
When using this reagent to alkylate amines or thiols:
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Solvent Choice: Use polar aprotic solvents (DMF, Acetonitrile) to support the substitution mechanism without promoting solvolysis.
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Base Addition: Do not pre-mix the reagent with strong bases. Add the base slowly or use a non-nucleophilic organic base (e.g., DIPEA) in stoichiometric amounts only.
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Temperature: Maintain reaction temperature below 50°C. If higher temperatures are needed, monitor strictly for vinylpyridine formation by TLC or LCMS.
References
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PubChem. (n.d.). 3-(1-bromoethyl)pyridine hydrobromide Compound Summary. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes: Markovnikov Selectivity. Retrieved February 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. achemblock.com [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
